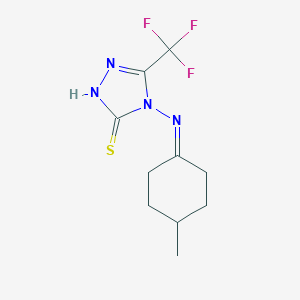![molecular formula C15H18N2O4 B255093 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid, also known as MMBO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MMBO belongs to the family of chalcones, which are organic compounds that are commonly found in plants and have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate cell signaling pathways. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to exhibit various biochemical and physiological effects. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to inhibit the production of inflammatory cytokines, which can lead to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has several advantages for lab experiments, including its stability and solubility in various solvents. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has some limitations, including its potential toxicity and lack of specificity for certain enzymes and signaling pathways.
Orientations Futures
There are several future directions for research on 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid. One area of research is the development of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid derivatives with increased specificity for certain enzymes and signaling pathways. Another area of research is the investigation of the potential use of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid in combination with other chemotherapeutic agents or immunotherapies. Additionally, the potential use of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid in the treatment of viral infections and inflammatory diseases warrants further investigation.
Méthodes De Synthèse
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-morpholinylaniline and 3-methyl-4-benzoylbutyric acid in the presence of a base catalyst, such as sodium hydroxide. The Knoevenagel condensation reaction involves the condensation of 4-morpholinylaniline and 3-methyl-4-benzaldehyde in the presence of a base catalyst, such as piperidine. Both methods result in the formation of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been extensively studied in scientific research due to its potential therapeutic applications. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been studied for its potential as a chemotherapeutic agent in various types of cancer, including breast cancer, lung cancer, and prostate cancer. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
Nom du produit |
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
(E)-3-methyl-4-(4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-11(10-14(18)19)15(20)16-12-2-4-13(5-3-12)17-6-8-21-9-7-17/h2-5,10H,6-9H2,1H3,(H,16,20)(H,18,19)/b11-10+ |
Clé InChI |
PJAZHUMYCLUITN-ZHACJKMWSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
SMILES canonique |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)


![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)

![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)